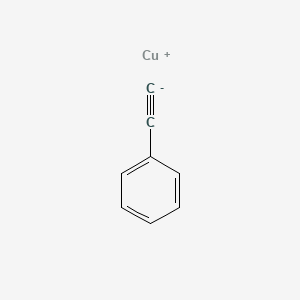
Copper (I) phenylacetylide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(I) phenylacetylide . It is an organocopper compound with the molecular formula C8H5Cu and a molecular weight of 164.67 g/mol . This compound is characterized by its yellow color and powder form . It is sensitive to air and moisture and is soluble in acetone and acetonitrile but insoluble in water .
Métodos De Preparación
Copper(I) phenylacetylide: can be synthesized through the reaction of phenylacetylene with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or acetonitrile . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{CuCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Cu} + \text{HCl} ]
Análisis De Reacciones Químicas
Copper(I) phenylacetylide: undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Copper(I) phenylacetylide: is used in several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of conductive polymers and other advanced materials.
Catalysis: It serves as a catalyst in various chemical reactions, including cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of Copper(I) phenylacetylide involves its ability to act as a nucleophile in organic reactions. The copper(I) ion facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenylacetylide group . This stabilization allows for efficient coupling with electrophiles such as aryl halides .
Comparación Con Compuestos Similares
Copper(I) phenylacetylide: can be compared with other organocopper compounds such as:
Copper(I) acetylide: Similar in structure but lacks the phenyl group.
Copper(I) cyanide: Contains a cyano group instead of the phenylacetylide group.
Copper(I) thiophene-2-carboxylate: Contains a thiophene ring instead of the phenyl ring.
The uniqueness of Copper(I) phenylacetylide lies in its ability to participate in specific coupling reactions and its stability under various reaction conditions .
Propiedades
Fórmula molecular |
C8H5Cu |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
copper(1+);ethynylbenzene |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
Clave InChI |
SFLVZUJLUPAJNE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#CC1=CC=CC=C1.[Cu+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


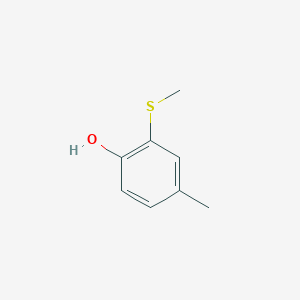
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B8750593.png)
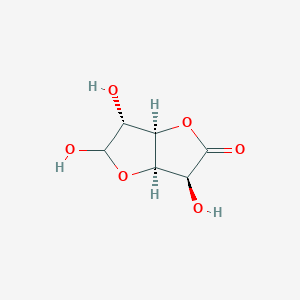
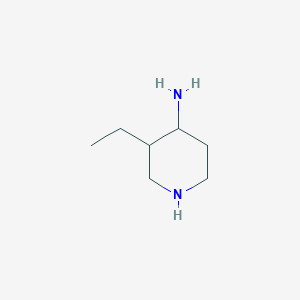
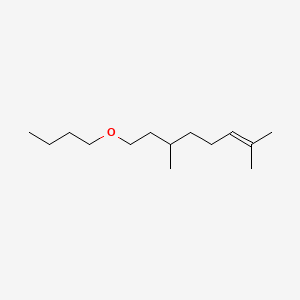


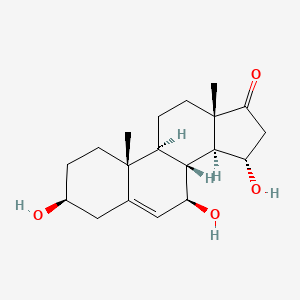


![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)

